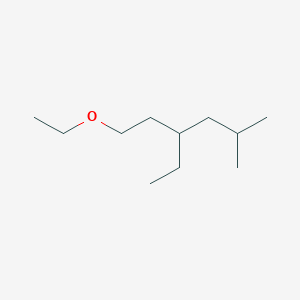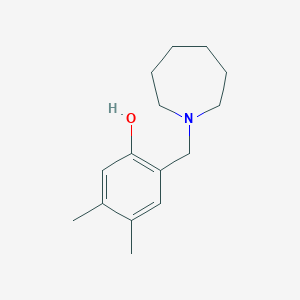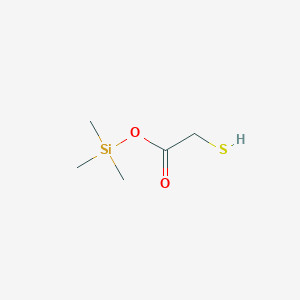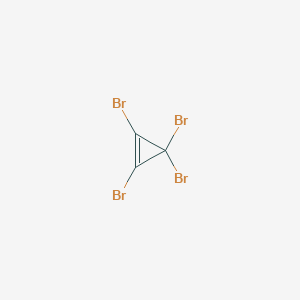
Cyclopropene, tetrabromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropene, tetrabromo- is a highly reactive organic compound characterized by its strained three-membered ring structure and the presence of four bromine atoms. This compound is part of the cyclopropene family, known for their significant strain energy due to the unusual bond angles in their ring structures. The presence of bromine atoms further enhances its reactivity, making it a valuable compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropene, tetrabromo- typically involves the bromination of cyclopropene. This can be achieved through the reaction of cyclopropene with bromine under controlled conditions. The reaction is highly exothermic and requires careful handling to avoid decomposition of the product.
Industrial Production Methods: Industrial production of cyclopropene, tetrabromo- follows similar synthetic routes but on a larger scale. The process involves the use of bromine in large quantities and requires stringent safety measures due to the highly reactive nature of both the reactants and the product. The reaction is typically carried out in specialized reactors designed to handle exothermic reactions and to ensure the stability of the product.
Análisis De Reacciones Químicas
Types of Reactions: Cyclopropene, tetrabromo- undergoes a variety of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The strained ring structure makes it susceptible to addition reactions, where the ring opens up to form more stable compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Addition Reactions: Catalysts such as palladium or nickel are often used to facilitate the ring-opening reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of brominated derivatives, while addition reactions typically result in ring-opened products with new functional groups.
Aplicaciones Científicas De Investigación
Cyclopropene, tetrabromo- has a wide range of applications in scientific research:
- **
Propiedades
Número CAS |
6262-43-7 |
|---|---|
Fórmula molecular |
C3Br4 |
Peso molecular |
355.65 g/mol |
Nombre IUPAC |
1,2,3,3-tetrabromocyclopropene |
InChI |
InChI=1S/C3Br4/c4-1-2(5)3(1,6)7 |
Clave InChI |
PMLYIHZGTYELCL-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C1(Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[2,2-Dimethyl-6-(4-methylphenyl)sulfonyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-(4-methylphenyl)sulfonyloxyethyl] 4-methylbenzenesulfonate](/img/structure/B14734567.png)
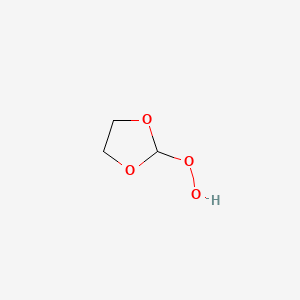
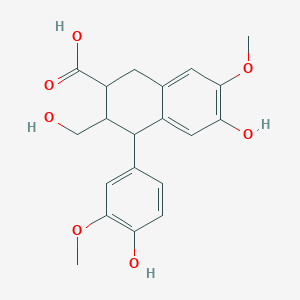
![n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide](/img/structure/B14734581.png)
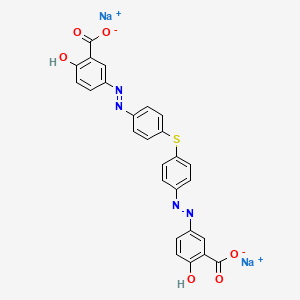


![1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14734604.png)


